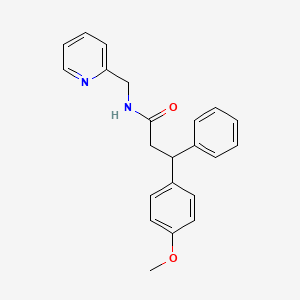
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound with potential applications in scientific research. MPP is a member of the propanamide family and is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
作用机制
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide binds to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to the transporter, 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide inhibits dopamine reuptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to feelings of pleasure and reward.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to feelings of pleasure and reward. 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has also been shown to increase locomotor activity in animals, indicating that it has stimulant properties. Additionally, 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has been shown to have anxiolytic effects, reducing anxiety in animals.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide is also highly selective for the dopamine transporter, making it a useful tool for studying the effects of drugs that target this transporter. However, 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has potential for abuse, which can make it difficult to use in some research settings.
未来方向
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide. One area of research could be to study the long-term effects of 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide on the brain and behavior. Another area of research could be to investigate the potential for 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide as a treatment for addiction or ADHD. Additionally, researchers could explore the potential for 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide as a tool for studying the reward system in the brain.
合成方法
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide involves the reaction of 4-methoxybenzaldehyde, phenylacetonitrile, and 2-pyridinemethanamine in the presence of a catalyst. The resulting product is 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide, which is purified using column chromatography.
科学研究应用
3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has potential applications in scientific research, particularly in the field of pharmacology. It can be used to study the mechanism of action of drugs that target the central nervous system. 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide has been shown to bind to the dopamine transporter, which is a target for drugs used to treat addiction and attention deficit hyperactivity disorder (ADHD). 3-(4-methoxyphenyl)-3-phenyl-N-(2-pyridinylmethyl)propanamide can also be used to study the effects of drugs on the brain's reward system.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-12-10-18(11-13-20)21(17-7-3-2-4-8-17)15-22(25)24-16-19-9-5-6-14-23-19/h2-14,21H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLSYRGLPTLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)
![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)
![methyl 4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B6040832.png)
![2-(5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6040836.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6040839.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)